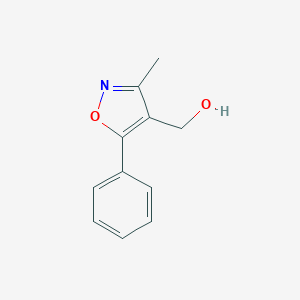

(3-Methyl-5-phenylisoxazol-4-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWBXAICROMJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380151 | |

| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-87-2 | |

| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of (3-Methyl-5-phenylisoxazol-4-yl)methanol

An In-Depth Technical Guide to (3-Methyl-5-phenylisoxazol-4-yl)methanol

Abstract

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a desirable component in drug design. This technical guide focuses on a specific, yet underexplored, derivative: This compound (CAS No. 19788-43-3). While public domain data on this particular isomer is sparse, its structural motifs are present in numerous bioactive molecules. This document serves as a comprehensive, forward-looking manual for researchers and drug development professionals. It consolidates known information from closely related isomers and outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization. We will explore the causality behind experimental choices, providing the scientific rationale necessary for its successful investigation and application as a novel building block in drug discovery programs.

Physicochemical and Computed Properties

Direct experimental data for this compound is not widely published. However, we can establish a reliable profile by examining its isomer, (5-Methyl-3-phenylisoxazol-4-yl)methanol (CAS No. 18718-79-1), and leveraging computational descriptors. This approach provides a strong baseline for experimental design.[3][4]

Table 1: Physicochemical Properties of this compound and Its Isomer

| Property | This compound | (5-Methyl-3-phenylisoxazol-4-yl)methanol (Isomer) | Data Source |

| CAS Number | 19788-43-3 | 18718-79-1 | - |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | 189.21 g/mol | [3][4] |

| Appearance | White to off-white solid (Predicted) | White to light yellow crystal powder | [3] |

| Melting Point | Not available | 81 °C | [3] |

| Boiling Point | Not available | 382.4 °C at 760 mmHg | [3] |

| Density | Not available | 1.176 g/cm³ | [3] |

| Polar Surface Area (PSA) | 46.26 Ų (Predicted) | 46.26 Ų | [3] |

| LogP (XLogP3) | 2.1 (Predicted) | 2.14 | [3] |

-

Expert Insight: The predicted Polar Surface Area (PSA) of 46.26 Ų is significant for drug development. This value is well within the range typically associated with good cell permeability and oral bioavailability, making this scaffold attractive for further investigation. The predicted LogP suggests a favorable balance between hydrophilicity and lipophilicity.

Synthesis and Purification Strategy

The most logical and efficient pathway to synthesize this compound is via the reduction of its corresponding carbaldehyde or carboxylic acid ester. This multi-step approach offers high yields and well-established, scalable reaction conditions.

Caption: Proposed synthetic workflow for this compound.

Synthesis of the Isoxazole Precursor

The isoxazole core is typically constructed via a [3+2] cycloaddition reaction. A well-documented method involves the reaction of an appropriate benzaldehyde oxime with a β-ketoester like ethyl acetoacetate.[5][6] This reliably forms the 3,4,5-substituted isoxazole ring system, yielding the ethyl ester precursor, 3-methyl-5-phenylisoxazole-4-carboxylate.

Reduction to the Target Alcohol: A Self-Validating Protocol

The crucial final step is the reduction of a carbonyl group at the 4-position. The choice of reducing agent is dictated by the starting material (ester vs. aldehyde) and is key to the protocol's success.

-

Causality: If starting from the aldehyde , sodium borohydride (NaBH₄) in methanol or ethanol is the preferred reagent. It is a mild, highly selective reducing agent for aldehydes and ketones. Its primary advantage is its tolerance of many other functional groups and its operational simplicity—the reaction can often be run open to the atmosphere and quenched with water.

-

Causality: If starting from the ester , a more powerful reducing agent is required. Lithium aluminum hydride (LAH) is a common choice, capable of reducing esters to primary alcohols.[7] However, LAH is highly reactive, pyrophoric, and requires strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). The reaction must be carefully quenched at low temperatures. This makes NaBH₄ reduction of the aldehyde the more practical and safer route for most research lab settings.

Experimental Protocol: Reduction of 3-Methyl-5-phenylisoxazole-4-carbaldehyde

Materials:

-

3-Methyl-5-phenylisoxazole-4-carbaldehyde (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 10-20 mL per gram of aldehyde)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 3-methyl-5-phenylisoxazole-4-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

-

Reagent Addition: While stirring at 0 °C, add sodium borohydride in small portions over 15-20 minutes. Trustworthiness Check: Adding NaBH₄ slowly prevents an uncontrolled exotherm and excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise to neutralize the solution to pH ~7.

-

Workup and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, and extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Trustworthiness Check: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural verification.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | ~2.5 ppm (s, 3H): Methyl (CH₃) protons. ~4.6 ppm (s, 2H): Methylene (CH₂) protons adjacent to the alcohol. ~7.4-7.8 ppm (m, 5H): Phenyl ring protons. Variable (br s, 1H): Hydroxyl (OH) proton, exchangeable with D₂O.[8][9][10] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the methyl carbon, methylene carbon, isoxazole ring carbons (3), and phenyl ring carbons (4 unique signals).[8][9][11] |

| FT-IR | Functional Group ID | Broad peak at ~3500-3200 cm⁻¹: O-H stretch of the alcohol group. Peaks at ~3000-2850 cm⁻¹: C-H stretches. Peaks at ~1600-1450 cm⁻¹: C=C and C=N stretches of the aromatic and isoxazole rings.[12] |

| Mass Spec (ESI-MS) | Molecular Weight Verification | A prominent ion corresponding to [M+H]⁺ at m/z 190.08 or [M+Na]⁺ at m/z 212.06. |

| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions, indicating >95% purity. |

Reactivity, Applications, and Derivatives in Drug Discovery

This compound is not merely a final product but a versatile synthetic intermediate. Its primary hydroxyl group serves as a chemical handle for diversification, enabling the creation of a library of novel compounds for biological screening.

Caption: Diversification potential of the core scaffold in medicinal chemistry.

The isoxazole moiety is a well-established pharmacophore with a broad range of reported biological activities, including:

-

Anticancer: Many isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][13]

-

Anti-inflammatory: The scaffold is present in compounds that inhibit key inflammatory targets.[2]

-

Antimicrobial: Isoxazole-containing molecules have shown efficacy as antibacterial and antifungal agents.[1][14]

By synthesizing esters and ethers from the title compound, researchers can systematically modify properties like solubility, lipophilicity, and metabolic stability to optimize lead compounds for specific biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on the functional groups present and data from related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

-

CAS No.18718-79-1,(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANOL. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005). Google Patents.

-

(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | C11H11NO2 | CID 2776149. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E, 70(Pt 5), o535. [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

-

Khan, I., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7, 15879-15896. [Link]

-

Liu, K., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3209. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 22, 2026, from [Link]

-

Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry. [Link]

-

2-(3-Methyl-5-phenylisoxazol-4-yl)ethanol | C12H13NO2 | CID 4589532. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Aspesi, P. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 477-482. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

(5-Methyl-3-phenylisoxazol-4-yl)methanol - CAS:18718-79-1. (n.d.). Sunway Pharm Ltd. Retrieved January 22, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 22, 2026, from [Link]

-

Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2017). ResearchGate. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(11), 2548. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

-

Stache, E. E., et al. (2023). Practical and General Alcohol Deoxygenation Protocol. Journal of the American Chemical Society, 145(12), 6991–6999. [Link]

-

Sarda, S. R. (2018). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. [Link]

Sources

- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | C11H11NO2 | CID 2776149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-5-phenylisoxazole | 1008-75-9 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. epfl.ch [epfl.ch]

- 12. biolmolchem.com [biolmolchem.com]

- 13. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (5-Methyl-3-phenylisoxazol-4-yl)methanol (CAS No: 18718-79-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of (5-Methyl-3-phenylisoxazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and potential biological significance, offering field-proven insights to inform your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

(5-Methyl-3-phenylisoxazol-4-yl)methanol is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The strategic placement of a phenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position bestows upon it a unique combination of lipophilicity and hydrophilicity, making it an intriguing candidate for biological screening.

| Property | Value | Source |

| CAS Number | 18718-79-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 81 °C | [1] |

| Boiling Point | 382.4 °C at 760 mmHg (Predicted) | [1] |

| XLogP3 | 2.14 | [1] |

Synthesis Protocol: A [3+2] Cycloaddition Approach

The synthesis of (5-Methyl-3-phenylisoxazol-4-yl)methanol can be efficiently achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. The following protocol is based on established methodologies for the synthesis of structurally similar isoxazoles[2].

Step 1: Formation of Benzaldoxime

The initial step involves the conversion of benzaldehyde to its corresponding oxime. This is a standard condensation reaction.

-

Reactants: Benzaldehyde, Hydroxylamine Hydrochloride, Pyridine (as a base and solvent).

-

Procedure:

-

Dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in pyridine.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl to remove pyridine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield benzaldoxime.

-

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

The crux of the synthesis is the in situ generation of the nitrile oxide from the benzaldoxime, which then undergoes a [3+2] cycloaddition with an appropriate alkyne. To obtain the desired 4-hydroxymethyl-5-methyl substitution pattern, 2-butyn-1,4-diol could be a suitable starting alkyne, followed by selective oxidation or protection/deprotection steps. However, a more direct, albeit less commonly documented, approach would be the use of 2-methyl-3-butyn-1-ol. The following is a generalized protocol.

-

Reactants: Benzaldoxime, Sodium Hypochlorite (NaOCl), 2-Methyl-3-butyn-1-ol.

-

Procedure:

-

Dissolve benzaldoxime (1.0 eq) and 2-methyl-3-butyn-1-ol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise to the stirred reaction mixture. The NaOCl facilitates the in situ formation of the nitrile oxide from the oxime.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (5-Methyl-3-phenylisoxazol-4-yl)methanol.

-

Caption: Synthetic workflow for (5-Methyl-3-phenylisoxazol-4-yl)methanol.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure and data from analogous compounds[2].

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the 5-position of the isoxazole ring.

-

δ ~4.7 ppm (s, 2H): A singlet for the two protons of the methylene group (-CH₂OH).

-

δ ~5.0 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

δ ~7.4-7.8 ppm (m, 5H): A multiplet in the aromatic region corresponding to the five protons of the phenyl group at the 3-position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~12 ppm: Signal for the methyl carbon.

-

δ ~55 ppm: Signal for the methylene carbon.

-

δ ~115-130 ppm: A series of signals for the carbons of the phenyl ring and the isoxazole ring.

-

δ ~160-170 ppm: Signals for the quaternary carbons of the isoxazole ring.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak should be observed at m/z = 189.0789, corresponding to the exact mass of C₁₁H₁₁NO₂.

-

Biological Significance and Applications in Drug Discovery

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2][3]. The title compound, with its specific substitution pattern, presents several avenues for investigation in drug development.

The "Magic Methyl" Effect

The inclusion of a methyl group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect[4]. The 5-methyl group in (5-Methyl-3-phenylisoxazol-4-yl)methanol can:

-

Enhance Binding Affinity: By occupying a hydrophobic pocket in a target protein, thereby increasing potency.

-

Block Metabolism: It can sterically hinder metabolic attack on the isoxazole ring, improving the compound's metabolic stability.

-

Modulate Solubility and Lipophilicity: Fine-tuning these properties for optimal drug-like characteristics.

Potential Bioactivation Pathway

Research on structurally related phenyl 5-methyl-isoxazol-4-yl-amines has revealed a novel bioactivation mechanism. This involves the oxidation of the 5-methyl group, leading to the formation of a reactive enimine intermediate that can form adducts with nucleophiles like glutathione (GSH)[5]. This is a critical consideration for drug development professionals, as it highlights a potential pathway for idiosyncratic toxicity. Understanding this potential liability early in the discovery process allows for rational design strategies to mitigate this risk.

Caption: Potential bioactivation pathway of the 5-methylisoxazole moiety.

Future Directions for Research

Given the rich pharmacology of the isoxazole nucleus, (5-Methyl-3-phenylisoxazol-4-yl)methanol and its derivatives warrant investigation in a variety of therapeutic areas:

-

Oncology: As a scaffold for the development of kinase inhibitors or other anticancer agents.

-

Inflammation: As a potential inhibitor of inflammatory enzymes or signaling pathways.

-

Infectious Diseases: As a starting point for novel antibacterial or antifungal agents.

It is recommended that initial screening of this compound includes a battery of in vitro assays to assess its cytotoxic, anti-proliferative, and enzyme inhibitory activities. Furthermore, metabolic stability assays in liver microsomes, coupled with reactive metabolite trapping studies, should be conducted to evaluate the potential for bioactivation.

Conclusion

(5-Methyl-3-phenylisoxazol-4-yl)methanol is a versatile chemical entity with a favorable physicochemical profile and a synthetically accessible structure. Its isoxazole core, coupled with the strategic placement of methyl and phenyl groups, makes it a compound of high interest for drug discovery and development. A thorough understanding of its synthesis, characterization, and potential biological activities, including possible metabolic activation pathways, is essential for unlocking its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

-

ResearchGate. (2011). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Available at: [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]

-

ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

An In-depth Technical Guide on the Biological Activities of Substituted Isoxazole Compounds

Preamble: The Ascendancy of the Isoxazole Ring in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and safety profiles is a perpetual endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a "privileged scaffold".[1] Its prevalence in a multitude of biologically active molecules, from approved pharmaceuticals to cutting-edge research compounds, underscores its significance.[2][3] The unique physicochemical properties of the isoxazole moiety, including its ability to participate in hydrogen bonding and π-π stacking, contribute to its capacity to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide provides a comprehensive exploration of the diverse biological activities of substituted isoxazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, supported by experimental evidence and established protocols, to illuminate the versatility of this remarkable chemical entity.

I. Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Substituted isoxazoles have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] Their versatility allows them to be tailored to target specific pathways and cellular components critical for cancer progression.[4]

A. Mechanisms of Antineoplastic Action

The anticancer effects of isoxazole derivatives are not monolithic; rather, they encompass a range of targeted interventions at the molecular level. Key mechanisms include:

-

Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, in malignant cells.[5]

-

Enzyme Inhibition: Isoxazole derivatives have been designed to inhibit various enzymes that are crucial for cancer cell survival and proliferation. This includes, but is not limited to, aromatase, topoisomerase, and histone deacetylase (HDAC) inhibition.[5]

-

Disruption of Tubulin Polymerization: Certain isoxazoles interfere with the dynamics of microtubule assembly and disassembly, a process essential for cell division, leading to mitotic arrest and cell death.[5][6]

-

Heat Shock Protein 90 (HSP90) Inhibition: Some isoxazole-based compounds have been developed as potent inhibitors of HSP90, a molecular chaperone that stabilizes numerous proteins involved in oncogenesis.[6]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of isoxazole derivatives is intricately linked to their substitution patterns. For instance, in some series of isoxazoloindoles, the presence of small alkyl groups on the indole nitrogen and electron-withdrawing groups on the benzene ring have been shown to enhance cytotoxic effects.[7] Similarly, the nature and position of aryl substituents on the isoxazole ring are critical determinants of activity.[7] For certain isoxazole chalcone derivatives, the presence of electron-donating groups, such as methoxy substituents, on the benzene ring has been correlated with enhanced anticancer activity.[3][8]

C. Illustrative Examples and Preclinical Data

Several isoxazole-containing compounds have shown notable anticancer activity in preclinical studies. For example, NVP-AUY922 is an isoxazole-based HSP90 inhibitor that has demonstrated efficacy against various cancer cell lines.[6][9] The synergistic effects of combining the isoxazole moiety with natural products like curcumin and usnic acid are also being explored to develop less toxic and more effective anticancer therapies.[4]

| Compound Class | Target/Mechanism | Example IC50 Values | Cancer Cell Line(s) | Reference(s) |

| N-phenyl-5-carboxamidyl Isoxazoles | Cytotoxicity | 2.5 µg/mL | Colon 38, CT-26 | [10] |

| Isoxazole Chalcone Derivatives | Cytotoxicity | 0.96 µM, 1.06 µM | DU145 (prostate) | [3][8] |

| Isoxazoloindoles | Cytotoxicity | Varies with substitution | Various | [7] |

| Quinone-Isoxazole Hybrids | VEGFR-1 Tyrosine Kinase Inhibition | 0.65 µM | Not specified | [3][8] |

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents.[10][11] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways.

A. Targeting Inflammatory Pathways

Isoxazole compounds can attenuate the inflammatory response through several mechanisms:

-

COX-2 Inhibition: Some isoxazole derivatives, such as valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[10][12]

-

Inhibition of Pro-inflammatory Cytokine Production: Certain isoxazoles have been shown to suppress the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13]

-

Modulation of Immune Cell Proliferation: Isoxazole derivatives can inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), which play a central role in the inflammatory cascade.[10][14]

B. Preclinical and Clinical Evidence

The anti-inflammatory properties of isoxazole compounds are well-documented. For instance, the antirheumatic drug leflunomide, which contains an isoxazole ring, is used in the treatment of rheumatoid arthritis.[10][12] Preclinical studies have shown that certain novel isoxazole derivatives can significantly reduce carrageenan-induced paw edema in animal models, a classic test for acute inflammation.[10][13]

III. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Substituted isoxazoles have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[15][16]

A. Antibacterial Properties and SAR

Isoxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[10][16] Structure-activity relationship studies have indicated that the presence of specific substituents can enhance antibacterial potency. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been associated with increased antibacterial activity.[10] Several FDA-approved antibacterial drugs, such as sulfamethoxazole and oxacillin, feature an isoxazole core.[9][17]

B. Antifungal and Antitubercular Potential

Beyond their antibacterial effects, some isoxazole derivatives have also shown promise as antifungal and antitubercular agents.[10] The FDA-approved antifungal drug micafungin, for instance, contains a side chain with an isoxazole ring and acts by inhibiting the synthesis of the fungal cell wall component β-D-glucan.[10] Additionally, certain isoxazole compounds have demonstrated potent activity against Mycobacterium tuberculosis, including resistant strains.[10]

IV. Neuroprotective and Other Biological Activities

The therapeutic potential of isoxazole derivatives extends beyond cancer, inflammation, and infectious diseases. Recent research has highlighted their promise in the realm of neuroprotection and other areas.[11][18]

A. Neuroprotective Effects

Isoxazole compounds are being investigated for their ability to protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[18] Their neuroprotective mechanisms may involve scavenging free radicals and modulating signaling pathways implicated in neuronal cell death.[18]

B. Diverse Pharmacological Actions

The versatility of the isoxazole scaffold is further evidenced by the wide range of other biological activities reported for its derivatives, including:

V. Experimental Protocols and Methodologies

To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are paramount. The following sections provide an overview of key methodologies for the synthesis and biological evaluation of substituted isoxazole compounds.

A. General Synthetic Workflow for Substituted Isoxazoles

A common and versatile method for the synthesis of substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][21] Chalcones also serve as important precursors for the synthesis of various isoxazole derivatives.[10][16]

Caption: A generalized synthetic workflow for the preparation of substituted isoxazoles from chalcone intermediates.

B. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test isoxazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. In Vitro Anti-inflammatory Activity Assessment: TNF-α Production Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

Step-by-Step Protocol:

-

Cell Culture: Use a suitable cell line, such as THP-1 macrophages, or primary cells like human whole blood cell cultures.[10][13]

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test isoxazole compound.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).[10][13]

-

Incubation: Incubate the cells for a sufficient period to allow for TNF-α production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Determine the effect of the compound on TNF-α production and calculate the IC50 value if applicable.

VI. Concluding Remarks and Future Perspectives

The isoxazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[2][11] The diverse and potent biological activities of its substituted derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, highlight its immense therapeutic potential.[10][11] Future research in this area will likely focus on the development of multi-targeted therapies, the exploration of novel synthetic methodologies, and the application of personalized medicine approaches to optimize the clinical utility of isoxazole-based drugs.[11] The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation isoxazole compounds with improved efficacy and safety profiles.

VII. References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Retrieved from

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Retrieved from

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved from

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from

-

Isoxazole derivatives as anticancer agents. (2024). ChemicalBook. Retrieved from

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from

-

Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (n.d.). Benchchem. Retrieved from

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from

-

Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Retrieved from

-

Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). Benchchem. Retrieved from

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Retrieved from

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. Retrieved from

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Retrieved from

-

Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed. Retrieved from

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. Retrieved from

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Retrieved from

-

Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library. Retrieved from

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). National Institutes of Health. Retrieved from

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved from

-

Recent Progresses in the Synthesis of Functionalized Isoxazoles. (n.d.). Request PDF. Retrieved from

-

Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). National Institutes of Health. Retrieved from

-

Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from

-

Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. (n.d.). ResearchGate. Retrieved from

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2020). National Institutes of Health. Retrieved from

-

Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. Retrieved from

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from

-

A review of isoxazole biological activity and present synthetic techniques. (2025). ResearchGate. Retrieved from

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). National Institutes of Health. Retrieved from

-

a review of recent synthetic strategies and biological activities of isoxazole. (2024). ResearchGate. Retrieved from

-

Isoxazole containing drugs. (n.d.). ResearchGate. Retrieved from

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Retrieved from

-

Commercially available isoxazole-containing antibacterials. (n.d.). ResearchGate. Retrieved from

-

Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar. Retrieved from

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 14. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Elucidation of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic data interpretation of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] As a substituted isoxazole, its precise structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring purity in synthetic pathways. This document, intended for researchers, chemists, and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. We present standardized analytical protocols, interpretative guidance based on foundational chemical principles and spectral data from analogous structures, and a consolidated summary of expected spectroscopic signatures. The methodologies and insights herein are designed to serve as a self-validating system for the structural elucidation of this and related isoxazole derivatives.

Introduction: The Imperative for Spectroscopic Rigor

The isoxazole scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] this compound combines this key moiety with phenyl, methyl, and hydroxymethyl substituents, creating a unique chemical entity with potential for further functionalization. Accurate and comprehensive structural characterization is the bedrock of chemical research and drug development, directly impacting the reliability of biological data and the integrity of intellectual property.

This guide moves beyond a simple recitation of data. It explains the causal relationships between molecular structure and spectroscopic output, providing the "why" behind the data. By grounding our interpretations in established principles and authoritative references, we aim to equip the scientist with the expertise to confidently identify and characterize this target molecule.

Molecular Structure and Predicted Spectroscopic Features

The logical first step in any spectroscopic analysis is to deconstruct the molecule into its constituent functional groups and predict their expected signals.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} }

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

-

¹H NMR: We anticipate signals for five distinct proton environments: the aromatic protons of the phenyl ring, the methylene (CH₂) protons of the hydroxymethyl group, the hydroxyl (OH) proton, and the methyl (CH₃) protons.

-

¹³C NMR: Ten unique carbon signals are expected: five for the phenyl ring (with C-ipso and C-para potentially being distinct from C-ortho and C-meta), three for the isoxazole ring, one for the methyl group, and one for the methylene carbon.

-

IR Spectroscopy: Key vibrational modes will include a broad O-H stretch for the alcohol, aromatic and aliphatic C-H stretches, C=N and C=C stretches from the heterocyclic and phenyl rings, and a C-O stretch from the primary alcohol.[4][5]

-

Mass Spectrometry: A clear molecular ion peak (M⁺) is expected. Fragmentation is likely to occur at the benzylic position and through the loss of the hydroxymethyl group or water.[6][7]

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is critical for data reproducibility and integrity. The following workflows represent best practices for the spectroscopic analysis of small organic molecules.

Caption: Standardized workflow for spectroscopic structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol

-

Method: Utilize the Attenuated Total Reflectance (ATR) method for rapid, non-destructive analysis of the solid sample.

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.

-

Data Range: Scan within the mid-infrared range of 4000–400 cm⁻¹.[9]

Mass Spectrometry Protocol

-

Ionization Method: Employ Electron Ionization (EI) to induce fragmentation and provide valuable structural information.

-

Sample Introduction: Introduce the sample via a direct insertion probe or following gas chromatography (GC-MS).

-

Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer to separate ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Data Interpretation and In-Depth Analysis

The following sections detail the interpretation of the expected spectroscopic data, grounded in established chemical principles.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~7.75 - 7.85 | Multiplet | 2H | H-ortho (C⁷, C¹¹) | Protons on the phenyl ring ortho to the isoxazole are deshielded by the ring's anisotropic effect and its electron-withdrawing nature.[10][11] |

| ~7.40 - 7.50 | Multiplet | 3H | H-meta, H-para (C⁸, C⁹, C¹⁰) | These aromatic protons are in a typical chemical shift range for a monosubstituted benzene ring.[12] |

| ~4.85 | Singlet | 2H | -CH₂ OH (C⁵) | Methylene protons adjacent to an oxygen atom and an aromatic-like ring system are deshielded. The singlet multiplicity indicates no adjacent protons. |

| ~2.40 | Singlet | 3H | -CH₃ (C¹) | The methyl group attached to the C=N bond of the isoxazole ring appears as a characteristic singlet in the aliphatic region.[13] |

| ~1.90 - 2.50 | Broad Singlet | 1H | -OH | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange.[14] |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~170.0 | C-5 (Isoxazole) | The carbon atom of the isoxazole ring attached to the phenyl group and the nitrogen atom is significantly deshielded.[13] |

| ~161.5 | C-3 (Isoxazole) | The carbon atom of the isoxazole ring bearing the methyl group is also highly deshielded due to its position in the C=N bond.[15][16] |

| ~130.0 | C-para (Phenyl) | Aromatic carbon chemical shifts are found in the 110-160 ppm range.[17] |

| ~129.0 | C-ortho (Phenyl) | The specific shifts of the phenyl carbons are influenced by the electronic effects of the isoxazole substituent. |

| ~128.5 | C-meta (Phenyl) | |

| ~127.0 | C-ipso (Phenyl) | |

| ~112.0 | C-4 (Isoxazole) | This carbon, substituted with the hydroxymethyl group, will have a distinct shift compared to an unsubstituted C-4 (~100 ppm)[13]. |

| ~57.0 | C H₂OH (C⁵) | The carbon of the methylene group is deshielded by the attached electronegative oxygen atom, placing its signal in the 50-65 ppm range.[18][19] |

| ~11.5 | C H₃ (C¹) | The methyl carbon signal appears in the typical upfield aliphatic region.[13] |

Infrared (IR) Spectroscopy (ATR)

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[20][21]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (H-bonded) | Alcohol -OH group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H (Phenyl ring) |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |

| ~1610, ~1580, ~1475 | Medium-Weak | C=C and C=N stretch | Isoxazole and Phenyl ring stretches |

| ~1450 | Medium | C-H bend | CH₂ and CH₃ bending vibrations |

| ~1050 | Strong | C-O stretch | Primary alcohol C-O bond |

Mass Spectrometry (EI)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.[22]

| Predicted m/z | Assignment | Rationale & Causality |

| 189 | [M]⁺ | Molecular Ion Peak. The molecular weight of C₁₀H₉NO₂ is 189.19. A strong molecular ion peak is expected due to the stability of the aromatic and heterocyclic rings.[7] |

| 171 | [M - H₂O]⁺ | Loss of a water molecule (18 Da) from the molecular ion, a common fragmentation for alcohols.[6] |

| 158 | [M - CH₂OH]⁺ | Cleavage of the C-C bond between the isoxazole ring and the hydroxymethyl group, resulting in the loss of a hydroxymethyl radical (31 Da). |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl-substituted carbonyl-like structures. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the bond between the phenyl and isoxazole rings.[7] |

Conclusion

The structural elucidation of this compound is reliably achieved through a correlated, multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra provide a definitive map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, notably the hydroxyl moiety. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. The data and interpretations presented in this guide provide a robust, scientifically-grounded framework for researchers to confirm the identity and purity of this valuable heterocyclic building block.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Scribd. IR Correlation Table. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

-

Whitman College. GCMS Section 6.9.5: Fragmentation of Aromatics. [Link]

-

University of Colorado Boulder. NMR Chart. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link]

-

N/A. Table of characteristic proton NMR chemical shifts. [Link]

-

N/A. 13-C NMR Chemical Shift Table.pdf. [Link]

-

N/A. Simplified Infrared Correlation Chart. [Link]

-

N/A. 13C NMR.pdf. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Research Trend. Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. [Link]

-

ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

-

N/A. Table of Characteristic IR Absorptions. [Link]

-

NIH National Library of Medicine. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

-

N/A. Supporting Information for an article. [Link]

-

N/A. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

-

Royal Society of Chemistry. Supporting Information: Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Research Journal of Chemical Sciences. Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Link]

-

ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

NIST WebBook. Methanol, TMS derivative. [Link]

-

ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 6. readchemistry.com [readchemistry.com]

- 7. GCMS Section 6.9.5 [people.whitman.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. compoundchem.com [compoundchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. rsc.org [rsc.org]

- 14. Proton NMR Table [www2.chemistry.msu.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. compoundchem.com [compoundchem.com]

- 18. users.wfu.edu [users.wfu.edu]

- 19. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Determining the Solubility Profile of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of the novel isoxazole derivative, (3-Methyl-5-phenylisoxazol-4-yl)methanol. Recognizing the scarcity of published data for this specific molecule, this document emphasizes methodology over pre-existing results. It furnishes a theoretical foundation grounded in established chemical principles, a detailed experimental protocol based on the gold-standard shake-flask method, and a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). The objective is to empower research teams with a self-validating system to generate reliable and reproducible solubility data across a spectrum of common laboratory solvents, thereby facilitating informed decision-making in the drug development pipeline.

Introduction: The Imperative of Solubility Profiling

In the journey of a drug candidate from discovery to market, solubility is a gatekeeper parameter. Poor aqueous solubility can lead to low and erratic absorption, diminishing the drug's effectiveness and posing significant formulation challenges.[2] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, and the development of stable dosage forms.

Profile of this compound

This compound is a heterocyclic compound featuring an isoxazole core. The isoxazole ring system is a prominent scaffold in medicinal chemistry, found in numerous approved drugs, including the antibiotic cloxacillin and the COX-2 inhibitor valdecoxib.[3][4]

Structural Analysis and Solubility Predictions:

-

Molecular Formula: C₁₁H₁₁NO₂

-

Key Functional Groups:

-

Hydroxymethyl group (-CH₂OH): A polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This group is expected to enhance solubility in polar protic solvents like water, methanol, and ethanol.

-

Phenyl group (-C₆H₅): A large, nonpolar, hydrophobic region that will favor solubility in nonpolar or moderately polar aprotic solvents like toluene, hexane, or ethyl acetate.

-

Isoxazole Ring: A polar heterocyclic system containing nitrogen and oxygen, contributing to the overall polarity of the molecule.[5]

-

Based on this structure, this compound is predicted to be an amphiphilic molecule. Its solubility will be a delicate balance between the polar hydroxymethyl and isoxazole components and the nonpolar phenyl ring. The widely cited principle of "like dissolves like" suggests it will exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and moderate to good solubility in polar solvents, particularly those that can engage in hydrogen bonding.[6][7]

Experimental Design: A Methodical Approach

To generate a meaningful solubility profile, a systematic approach is required, encompassing careful solvent selection and a highly reliable experimental method.

Rationale for Solvent Selection

The chosen solvents should span a wide range of polarities and chemical properties to provide a comprehensive understanding of the compound's behavior. The following table outlines a recommended set of solvents, categorized by their properties and listed with their relative polarity.

| Solvent | Class | Relative Polarity | Rationale |

| Water | Polar Protic | 1.000 | The universal biological solvent; essential for assessing aqueous solubility. |

| Methanol | Polar Protic | 0.762 | A common polar protic solvent used in synthesis and formulation. |

| Ethanol | Polar Protic | 0.654 | Another key polar protic solvent, often used in drug formulations. |

| 2-Propanol (IPA) | Polar Protic | 0.546 | A slightly less polar alcohol, providing an intermediate data point. |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | A common polar aprotic solvent in chromatography and synthesis. |

| Acetone | Polar Aprotic | 0.355 | A versatile polar aprotic solvent. |

| Ethyl Acetate | Moderately Polar | 0.228 | An ester of intermediate polarity, widely used in extractions. |

| Dichloromethane (DCM) | Moderately Polar | 0.309 | A common chlorinated solvent for less polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 0.207 | A cyclic ether with moderate polarity. |

| Toluene | Nonpolar Aromatic | 0.099 | A nonpolar aromatic solvent. |

| Hexane | Nonpolar Aliphatic | 0.009 | A highly nonpolar solvent to define the lower limit of solubility. |

| (Data sourced from Reichardt, C. via University of Rochester)[8] |

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

For determining the true equilibrium or thermodynamic solubility, the shake-flask method is considered the most reliable and widely used technique.[9] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to allow the system to reach equilibrium.[9][10] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility by creating supersaturated solutions.[2]

Standard Operating Procedure (SOP): Solubility Determination

This protocol provides a self-validating system for accurately measuring the solubility of this compound.

Materials and Reagents

-

This compound, solid, purity >98%

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

HPLC system with UV-Vis detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

-

Autosampler vials

Experimental Workflow Diagram

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment. A starting point of ~10-20 mg in 2 mL of solvent is typically sufficient.

-

Tightly cap the vials to prevent solvent evaporation.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples vigorously for at least 24 hours. For compounds that are slow to dissolve, an equilibration time of 48-72 hours may be necessary.[11] The goal is to ensure the concentration of the dissolved solute in the liquid phase is no longer changing.

-

-

Sample Separation and Preparation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.[12] The first few drops should be discarded to saturate the filter membrane.

-

-

Quantification via HPLC:

-

Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).[13] Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system.

-

Suggested HPLC Method

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a retention time of approximately 3-7 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-280 nm range for a phenyl-containing chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Calculation

The concentration of the diluted sample is determined from the calibration curve. The final solubility is then calculated by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison and analysis.

Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Relative Polarity[8] | Measured Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

| Water | Polar Protic | 1.000 | Experimental Data | Experimental Data |

| Methanol | Polar Protic | 0.762 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 0.654 | Experimental Data | Experimental Data |

| 2-Propanol (IPA) | Polar Protic | 0.546 | Experimental Data | Experimental Data |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 0.355 | Experimental Data | Experimental Data |

| Ethyl Acetate | Moderately Polar | 0.228 | Experimental Data | Experimental Data |

| Dichloromethane (DCM) | Moderately Polar | 0.309 | Experimental Data | Experimental Data |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 0.207 | Experimental Data | Experimental Data |

| Toluene | Nonpolar Aromatic | 0.099 | Experimental Data | Experimental Data |

| Hexane | Nonpolar Aliphatic | 0.009 | Experimental Data | Experimental Data |

Interpreting the Results

The collected data should be analyzed to correlate solubility with the physicochemical properties of the solvents. It is expected that the highest solubility will be observed in polar protic solvents like methanol and ethanol, which can effectively solvate both the phenyl ring and the hydrogen-bonding hydroxymethyl group. Solubility is anticipated to decrease as solvent polarity decreases, with the lowest values found in hexane. This comprehensive profile provides invaluable insight for selecting appropriate solvent systems for purification, formulation, and in vitro biological assays.

Conclusion

This guide has detailed a robust, reliable, and scientifically-grounded methodology for determining the complete solubility profile of this compound. By adhering to the gold-standard shake-flask protocol and employing precise HPLC quantification, researchers can generate the high-quality data necessary to overcome solubility-related hurdles in the drug development process. This systematic characterization is a foundational step, enabling the rational design of formulations and ensuring the consistent and effective delivery of this promising isoxazole-based compound.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- PMC. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs.

- IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. Isoxazole - Solubility of Things.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Wikipedia. Isoxazole.

- MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

- PubChem. 3-Methyl-5-phenylisoxazole.

- ChemScene. (3-Phenylisoxazol-5-yl)methanol.

- Sigma-Aldrich. (3-Phenylisoxazol-5-yl)methanol AldrichCPR.

- Chemical Synthesis Database. (3-ethyl-5-methyl-4-isoxazolyl)methanol.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Unknown Source. (3-Phenylisoxazol-5-yl)methanol.

- Unknown Source. (5-Phenylisoxazol-3-yl)methanol.

- Unknown Source. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ijcrt.org [ijcrt.org]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Hypothesized Mechanism of Action for (3-Methyl-5-phenylisoxazol-4-yl)methanol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Methyl-5-phenylisoxazol-4-yl)methanol is a novel heterocyclic compound built upon the versatile isoxazole scaffold. While direct pharmacological data for this specific molecule is not publicly available, the isoxazole core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2][3] This guide synthesizes information from structurally related compounds and the broader class of isoxazole derivatives to propose plausible mechanisms of action. We hypothesize that this compound primarily functions as a modulator of oncogenic signaling pathways, with a secondary potential for anti-inflammatory activity. This document outlines these hypotheses, provides a robust framework for experimental validation, and offers insights into its potential as a lead compound in oncology and immunology.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry